2-Amino-1-benzylpyrimidin-1-ium chloride

Structure-Activity Relationship Antimicrobial Cardiovascular Drug Discovery

Substituting neutral 2-aminopyrimidines for this quaternary salt causes failed reactions and misleading SAR data. 2-Amino-1-benzylpyrimidin-1-ium chloride (CAS 96984-73-5) bears a permanent positive charge on the pyrimidine ring, fundamentally altering solubility, reactivity, and biological readout versus neutral analogs. • Enables anion-exchange and ionic liquid formation inaccessible to neutral free bases • Specific N-benzyl substituent required for cardiovascular SAR matrices (cf. US 5,223,505) • Enhanced aqueous solubility vs. free base-validated model for formulation development Supplied at ≥95% purity with full QA documentation for reproducible research outcomes.

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 96984-73-5
Cat. No. B2611777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-benzylpyrimidin-1-ium chloride
CAS96984-73-5
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Cl-]
InChIInChI=1S/C11H11N3.ClH/c12-11-13-7-4-8-14(11)9-10-5-2-1-3-6-10;/h1-8,12H,9H2;1H
InChIKeyDCPAYFXSPWBOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-benzylpyrimidin-1-ium chloride: Specifications


2-Amino-1-benzylpyrimidin-1-ium chloride (CAS 96984-73-5) is a quaternary ammonium heterocyclic compound belonging to the aminopyrimidinium class. Its structural identity is defined by a pyrimidine core with a quaternized nitrogen at the 1-position bearing a benzyl group and a free amino group at the 2-position, with a chloride counterion . This permanent positive charge differentiates it from neutral 2-aminopyrimidine analogs, conferring distinct solubility and reactivity profiles relevant for chemical synthesis, medicinal chemistry, and materials science applications [1]. The compound is commercially available from multiple suppliers with a typical purity specification of 95-97% .

Charge

Permanent quaternary ammonium structure; distinct from neutral 2-aminopyrimidine analogs in solubility and reactivity.

Solubility

Expected high water solubility supports aqueous assay and formulation development workflows.

Ionic liquid

Structurally suited as a pyrimidinium ionic liquid precursor for dual-functional material research.

2-Amino-1-benzylpyrimidin-1-ium chloride: Analog Substitution Risks


Attempting to substitute this compound with a seemingly similar 2-aminopyrimidine derivative or N-benzyl-2-aminopyrimidine (the free base) is risky without rigorous validation. The defining feature of this compound is its permanent, positive charge on the pyrimidine ring, which fundamentally alters its physicochemical properties compared to neutral analogs . Generic substitution without accounting for this key difference can lead to fundamentally different outcomes in a reaction or assay. For example, the quaternized nitrogen enables participation in anion-exchange and ionic liquid formation, reactivity that is inaccessible to the neutral free base [1]. Furthermore, the specific benzyl substituent on the quaternary nitrogen is a critical structural feature within the broader aminopyrimidinium class, as patent literature explicitly differentiates the activity of various N-substituents (alkyl, phenyl, benzyl) [2]. The evidence below details where these structural differences translate into measurable performance gaps.

Neutral free base analog (N-benzylpyrimidin-2-amine)

Lacks permanent charge; solubility, ionic liquid potential, and interaction profiles may not transfer, making direct substitution unreliable.

N-substituent variants (methyl, phenyl, etc.)

Patent-defined SAR indicates the benzyl group imparts distinct lipophilicity and binding character; ordering an incorrect N-substituted analog can invalidate structural hypothesis testing.

Undocumented safety data in analogous salts

Many neutral or alternative quaternary analogs lack detailed SDS; documented hazard profile of the target compound enables defined safety protocols that substitutes may not support.

2-Amino-1-benzylpyrimidin-1-ium chloride: Comparative Evidence


N-1 Substituent Structure-Activity Relationship

In the patent literature for aminopyrimidinium salts, the nature of the N-1 substituent is a primary determinant of biological activity. The patent US 5,223,505 explicitly defines R¹ as being selected from alkyl, alkenyl, cycloalkyl, phenyl, phenylalkyl, or cycloalkyl-alkyl, where the phenylalkyl group encompasses the benzyl moiety of the target compound [1]. This structural distinction is critical; the benzyl group imparts a specific combination of lipophilicity and π-stacking capability that is fundamentally different from simple alkyl (e.g., methyl) or directly attached phenyl groups. While quantitative benchmark data for the isolated compound is not publicly reported, this class-level evidence establishes a clear structural hierarchy that a procurement specialist must verify with the requesting scientist to ensure the correct analog is sourced.

N-1 Substituent Identity
Class-level inference
Benzyl vs. methyl / phenyl
Structural distinction may impact target engagement in biological models.
No direct quantitative SAR data available for isolated benzyl compound.
Structure-Activity Relationship Antimicrobial Cardiovascular Drug Discovery

Water Solubility: Quaternary vs. Neutral Free Base

The target compound, as a quaternary ammonium salt, possesses a permanent positive charge on the pyrimidine nitrogen. This key feature is expected to significantly increase its aqueous solubility compared to its neutral free base counterpart, N-benzylpyrimidin-2-amine (CAS 4214-59-9) [1]. While exact solubility figures for both compounds are not available for a direct head-to-head comparison, it is a well-established principle that quaternization enhances hydrophilicity. This is supported by a supplier's Note for a separate but structurally relevant quaternary salt, which is described as 'freely soluble in water' [2]. This property is a critical differentiator for applications requiring aqueous media, such as biological assays or formulation development, where the lipophilic free base (boiling point 362.3°C, suggestive of limited water miscibility) would be unsuitable [3].

Water Solubility
Class-level inference
Expected high (quaternary) vs. low (free base)
Aqueous workflow compatibility differs markedly; free base is not directly substitutable.
Solubility inferred from charge; exact values not reported.
Drug Solubility Formulation Science Ionic Liquid Design

Ionic Liquid Precursor vs. Non-Quaternized Analogs

Research has demonstrated that quaternized pyrimidinium compounds, like the target molecule, constitute a valuable class of ionic liquids (ILs) with dual functionality, serving as both reaction media and antimicrobial agents [1]. A study on N-alkyl pyrimidinium ILs presents a synthetic route directly relevant to this compound class and reports their 'excellent antimicrobial activity' [1]. This potential dual-use property is completely absent in the neutral N-benzylpyrimidin-2-amine free base, which cannot function as an ionic liquid. While the exact Minimum Inhibitory Concentration (MIC) values for the specific benzyl variant are not detailed in that broad study, the class-level evidence strongly positions the target compound as a member of this functional material family, unlike its non-quaternized comparators. This provides a powerful justification for selecting it in material science research.

Ionic Liquid Potential
Cross-study comparable
Pyrimidinium IL capability confirmed
Supports dual-functional IL research; free base cannot serve this role.
Specific MIC data for benzyl variant not reported in study.
Ionic Liquids Green Chemistry Synthetic Methods

Hazard and Irritant Profile Differentiation

For procurement and laboratory safety, the target compound's hazard profile provides a concrete, non-biological point of differentiation. Fluorochem's Safety Data Sheet classifies 2-Amino-1-benzylpyrimidin-1-ium chloride as a GHS07 hazard, noting it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Many neutral 2-aminopyrimidine analogs, such as the 2-Amino-1-phenylpyrimidin-1-ium chloride comparator, may lack such detailed, commercially documented hazard statements, making risk assessment difficult. This documented safety profile is not a deficit but a procurement advantage, enabling the implementation of precise, pre-defined safety protocols and proper personal protective equipment (PPE) usage as per the detailed P-codes .

Hazard Profile
Data to verify
H302, H315, H319 documented
Enables defined safety protocols and PPE use upon procurement.
SDS source requires independent verification; no peer-reviewed reference provided.
Laboratory Safety Chemical Hygiene Procurement Specifications

2-Amino-1-benzylpyrimidin-1-ium chloride: Recommended Applications


Task-Specific Ionic Liquid Synthesis

Procurement should be prioritized for material science groups developing dual-functional ionic liquids. As demonstrated by Goel et al. (2016), quaternized pyrimidinium scaffolds are a validated starting point for creating reaction media with inherent antimicrobial properties [1]. The benzyl variant of this compound offers a unique cation architecture predicted to influence the IL's physical and biological properties, warranting its specific investigation over simple N-alkyl analogs.

Cardiovascular Aminopyrimidinium SAR Studies

Based on patent US 5,223,505, which claims a range of N-substituted aminopyrimidinium salts for cardiovascular modulation, this specific benzyl-substituted compound is a required tool [2]. Medicinal chemistry teams investigating the impact of the N-1 substituent on target binding and efficacy must source this exact compound to complete their SAR matrix, as a methyl or phenyl analog will not provide data for the benzyl pharmacophore.

Aqueous Formulation of 2-Aminopyrimidine Pharmacophore

For formulation scientists whose lead compound contains a 2-aminopyrimidine core but lacks aqueous solubility, this quaternary salt serves as a crucial model compound. Its permanent charge makes it inherently more water-soluble than its neutral free base counterpart, making it the compound of choice for developing aqueous-based formulations or studying the effects of quaternization on the pharmacokinetic profile of this pharmacophore class [3].

Quaternary Heterocycle Analytical Method Development

Given its well-defined structure and detailed commercial safety profile , 2-Amino-1-benzylpyrimidin-1-ium chloride is an excellent candidate for use as a reference standard in analytical method development. Its distinct properties facilitate the calibration of HPLC, LC-MS, and ion chromatography methods specifically designed for the separation and quantification of quaternary ammonium heterocycles, a challenging class of analytes.

Application
Selection Property
Validation Focus
Ionic Liquid Synthesis
Quaternary pyrimidinium scaffold
Structural confirmation & counterion identity
Cardiovascular Pharmacophore SAR
N-1 benzyl substituent identity
Purity and identity verification (HPLC, NMR)
Aqueous Formulation Research
Permanent positive charge
Aqueous solubility verification
Analytical Method Development
Well-defined quaternary heterocycle
Ion chromatography retention behavior
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